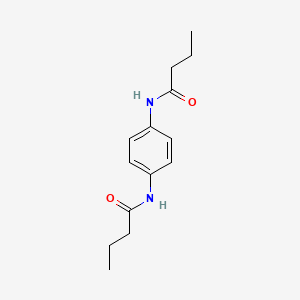
N,N'-1,4-phenylenedibutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-phenylenedibutanamide, commonly known as PBAN, is a neuropeptide hormone that plays a crucial role in the regulation of moth and butterfly pheromone production. PBAN is synthesized by the pheromone glands of female moths and triggers the release of sex pheromones in response to mating signals from male moths. PBAN has drawn significant attention from the scientific community due to its potential applications in pest control and the development of novel insecticides.
Mécanisme D'action
PBAN acts on the pheromone glands of female moths, triggering the release of sex pheromones in response to male moth mating signals. PBAN stimulates the production and release of pheromone biosynthesis activating neuropeptide (PBAN), which in turn activates the pheromone biosynthesis pathway. PBAN also plays a role in regulating the timing and duration of pheromone release, ensuring effective communication between male and female moths.
Biochemical and Physiological Effects:
PBAN has been shown to have a range of biochemical and physiological effects on moth pheromone production and behavior. PBAN analogs can disrupt pheromone production in female moths, reducing male moth attraction and mating success. PBAN also plays a role in regulating pheromone release timing and duration, ensuring effective communication between male and female moths. PBAN has also been shown to have effects on other physiological processes, including egg-laying behavior and larval development.
Avantages Et Limitations Des Expériences En Laboratoire
PBAN and its analogs have several advantages for use in lab experiments, including their ease of synthesis and stability. PBAN analogs can be synthesized using SPPS or LPPS methods, allowing for the creation of a wide range of analogs with varying biological activity. However, PBAN and its analogs also have some limitations, including their species-specific activity and potential for off-target effects.
Orientations Futures
There are several potential future directions for research on PBAN and its analogs. One area of interest is the development of PBAN analogs with increased potency and specificity for use in pest control. Another area of interest is the use of PBAN as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures. Additionally, further research is needed to understand the molecular mechanisms underlying PBAN's effects on pheromone production and behavior, which could lead to the development of novel insecticides and pest control strategies.
Méthodes De Synthèse
PBAN can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. LPPS, on the other hand, involves the coupling of amino acids in solution using carbodiimide or similar coupling reagents. Both methods have been used successfully to synthesize PBAN and its analogs.
Applications De Recherche Scientifique
PBAN has been extensively studied for its role in insect pheromone production and its potential applications in pest control. Studies have shown that PBAN analogs can disrupt pheromone production in female moths and reduce male moth attraction, making it a promising candidate for the development of eco-friendly insecticides. PBAN has also been investigated for its potential as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures.
Propriétés
IUPAC Name |
N-[4-(butanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-13(17)15-11-7-9-12(10-8-11)16-14(18)6-4-2/h7-10H,3-6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQUYFDGCVKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,4-diyldibutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

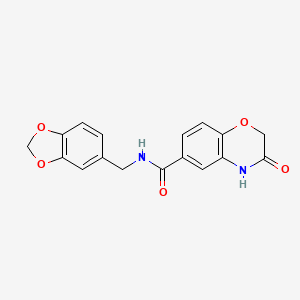
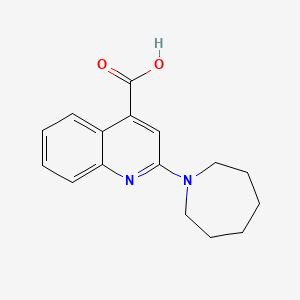
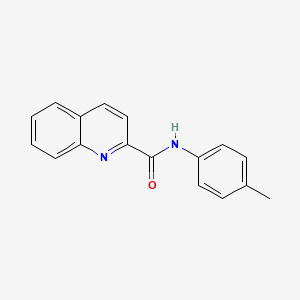
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
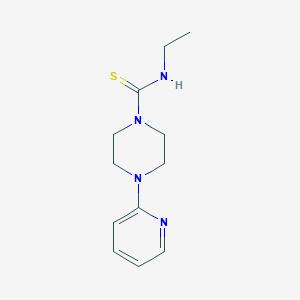
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
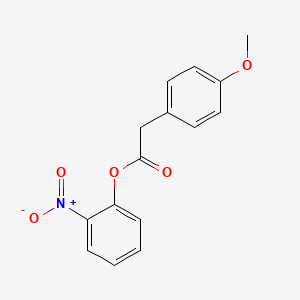


![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)
